Diethyl phthalate-d10

Analytical Chemistry Mass Spectrometry Isotope Dilution

Diethyl phthalate-d10 (DEP-d10) is a stable isotope-labeled analog of the environmental contaminant and plasticizer diethyl phthalate (DEP). It is an isotopologue in which all ten hydrogen atoms on the ethyl groups of the parent molecule are replaced with deuterium (²H).

Molecular Formula C12H14O4
Molecular Weight 232.30 g/mol
Cat. No. B12407288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl phthalate-d10
Molecular FormulaC12H14O4
Molecular Weight232.30 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=CC=C1C(=O)OCC
InChIInChI=1S/C12H14O4/c1-3-15-11(13)9-7-5-6-8-10(9)12(14)16-4-2/h5-8H,3-4H2,1-2H3/i1D3,2D3,3D2,4D2
InChIKeyFLKPEMZONWLCSK-MWUKXHIBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl Phthalate-d10: Deuterated Internal Standard for Phthalate Quantification by LC-MS and GC-MS


Diethyl phthalate-d10 (DEP-d10) is a stable isotope-labeled analog of the environmental contaminant and plasticizer diethyl phthalate (DEP) . It is an isotopologue in which all ten hydrogen atoms on the ethyl groups of the parent molecule are replaced with deuterium (²H) . DEP-d10 is not intended for use as a plasticizer or solvent. Its primary, and essentially sole, utility lies in its role as a Surrogate Internal Standard (SIS) in mass spectrometry-based analytical workflows. This application leverages the principle of isotope dilution mass spectrometry (IDMS), where the deuterated compound corrects for analyte loss during sample preparation and compensates for instrument-induced ion suppression or enhancement (matrix effects) .

Isotope-labeled internal standard (SIS) for isotope dilution mass spectrometry
Designed for phthalate quantification in LC-MS and GC-MS workflows
10 Da mass shift provides reported cleaner analytical window in complex matrices

Why Generic Substitution Fails: The Critical Importance of Isotopic Purity and Mass Difference in Diethyl Phthalate-d10


The analytical performance of a deuterated internal standard is not a commodity feature; it is exquisitely sensitive to two key variables: isotopic purity and the absolute mass difference between the standard and the target analyte . Using a less pure, lower-labeled analog, such as the commercially available diethyl phthalate-d4 (DEP-d4), or an isotopically impure lot of DEP-d10, introduces a high risk of quantitative bias and method failure. DEP-d4 presents a mass difference of only 4 Da, which can lead to spectral overlap, particularly with the naturally occurring M+2 and M+4 isotopologues of the unlabeled DEP analyte in complex matrices . In contrast, the mass shift of 10 Da provided by DEP-d10 offers a significantly cleaner analytical window, a critical factor for achieving low limits of detection in regulatory and environmental monitoring [1]. Furthermore, DEP-d4's mass increase of 4 Da may be insufficient to escape the mass window of common background ions or co-eluting matrix interferences, a problem that DEP-d10's 10 Da shift is specifically designed to overcome. The selection between d4 and d10 is not merely a matter of cost or vendor preference; it is a fundamental method performance decision based on quantifiable differences in specificity, accuracy, and robustness.

Diethyl Phthalate-d10
10 Da mass shift limits isotopic interference from DEP M+4 isotopologue
High isotopic enrichment specification reduces under-labeled impurity impact
Mass separation designed to overcome common matrix backgrounds
Diethyl Phthalate-d4
4 Da shift may overlap with DEP natural isotopologue, causing positive bias
Lower isotopic enrichment may introduce under-labeled species leading to bias
Lower mass separation may fail to escape co-eluting interferences

Quantitative Differentiation of Diethyl Phthalate-d10: Evidence for Analytical Superiority Over In-Class Alternatives


Superior Mass Resolution from Isotopic Interference: DEP-d10 vs. DEP-d4

Diethyl phthalate-d10 provides a minimum mass shift of 10 Da relative to the unlabeled analyte (DEP), which is significantly greater than the 4 Da shift provided by the common alternative diethyl phthalate-d4 . The +10 Da shift ensures a baseline-resolved chromatographic and mass spectrometric signal, even in the presence of the natural isotopic distribution of DEP. Specifically, the M+4 isotopologue of the unlabeled DEP analyte, which occurs naturally at a small but quantifiable abundance, can directly interfere with the signal for the M ion of DEP-d4, causing positive bias in analyte quantification. This interference is virtually eliminated with the +10 Da shift of DEP-d10 . The enhanced mass resolution directly translates to a lower signal-to-noise ratio for the internal standard channel, enabling more reliable peak integration and lower limits of quantification.

Mass Resolution
Head-to-head
+10 Da vs +4 Da
Enables baseline-resolved signal and reduces isotopic interference in low-resolution MS
6 Da greater separation virtually eliminates M+4 interference from unlabeled DEP
Analytical Chemistry Mass Spectrometry Isotope Dilution

Achievable Analytical Performance: Quantification Limits Achieved Using DEP-d10

A validated GC-MS/MS method for phthalates in liquor, employing DEP-d10 as the internal standard, demonstrated a method limit of detection (LOD) of 0.1 ng/mL and a limit of quantification (LOQ) of 0.375 ng/mL for diethyl phthalate [1]. This high level of sensitivity is directly enabled by the use of a well-resolved, highly pure deuterated internal standard that corrects for both sample preparation losses and instrument drift. The method also achieved acceptable recovery (80.0%) and precision (RSD < 5.4%), metrics that are unattainable without the accurate correction provided by a stable isotope-labeled analog like DEP-d10 [1].

Quantification Limits
Reported
LOD 0.1 ng/mL, LOQ 0.375 ng/mL
Supports ultra-trace quantification for food safety monitoring
GC-MS/MS, recovery 80.0%, RSD
Isotopic Purity
Class-level
98 atom% D (chemical purity 98%)
Minimizes positive bias from under-labeled species in quantitative IDMS
Verify batch-specific CoA for isotopic and chemical purity
Regulatory Method Status
Class-level
Isotope Internal Standard Method – preferred method
Aligns with GB 5009.271-2016 framework for phthalate analysis
Quantitative accuracy and matrix-effect reduction cited
Food Safety GC-MS/MS Method Validation

Isotopic Purity and Labeling Pattern: A Key Differentiator for Reliable Quantitation

The specification for Diethyl phthalate-d10 from reputable suppliers includes a chemical purity of 98% and, crucially, an isotopic purity of 98 atom% D . This high level of isotopic enrichment is essential to minimize the presence of unlabeled (d0) or partially labeled (d1-d9) species within the standard vial. The presence of these under-labeled species would contribute to the signal of the unlabeled analyte (DEP) and cause a significant positive bias in quantification, particularly when the internal standard is spiked at high concentrations relative to the native analyte. While DEP-d4 is also available, achieving and verifying a consistent high level of isotopic purity across all ten exchangeable and non-exchangeable sites is a more complex synthesis challenge for DEP-d10, making a verified certificate of analysis (CoA) a critical and differentiating document .

Isotopic Purity
Class-level
98 atom% D (chemical purity 98%)
Minimizes positive bias from under-labeled species in quantitative IDMS
Verify batch-specific CoA for isotopic and chemical purity
Quality Control Reference Materials Stable Isotope Standards

Regulatory Endorsement and Preferred Method Status in Food Safety Standards

The use of deuterated internal standards, including diethyl phthalate-d10, is explicitly endorsed as the preferred first method for phthalate analysis in national food safety standards . For example, the Chinese national standard GB 5009.271-2016 (Determination of Phthalates in Foods) designates the Isotope Internal Standard Method as Method 1, citing its superior quantitative accuracy and ability to effectively reduce matrix effects . While the standard is not specific to a single deuterated analog, the principle it establishes directly supports the selection of the most analytically robust deuterated standard available. DEP-d10, with its superior mass separation, aligns perfectly with the intent of this regulatory preference, offering the highest probability of successful method validation and regulatory compliance in complex food matrices compared to a less resolving alternative like DEP-d4.

Regulatory Method Status
Class-level
Isotope Internal Standard Method – preferred method
Aligns with GB 5009.271-2016 framework for phthalate analysis
Quantitative accuracy and matrix-effect reduction cited
Food Safety Regulatory Compliance Method Standardization

High-Impact Application Scenarios for Diethyl Phthalate-d10: Where Its Specific Differentiation Drives Value


Ultra-Trace Quantification of DEP in Food and Beverage Matrices

This is the primary and best-validated application for DEP-d10. Laboratories performing food safety testing, particularly for alcoholic beverages like liquor, require the high sensitivity and robustness provided by DEP-d10 to meet stringent regulatory limits. The 0.1 ng/mL LOD achieved in liquor [1] demonstrates its capability for ultra-trace analysis, which is critical when testing for a ubiquitous contaminant like DEP. The 10 Da mass shift ensures the internal standard channel is free from endogenous matrix interferences that are common in complex food extracts, directly leading to more reliable quantification and fewer failed batches. Procurement of DEP-d10 over DEP-d4 is justified by the increased confidence in data quality and reduced risk of regulatory non-compliance or costly re-analysis.

Validating Analytical Methods Requiring High Selectivity in Environmental Monitoring

Environmental laboratories quantifying DEP in water, soil, or air samples encounter highly variable and complex matrices that can cause severe ion suppression or enhancement in LC-MS/MS. While DEP-d4 can be used, DEP-d10 offers a critical advantage during method development and validation. Its larger mass difference simplifies the process of demonstrating method selectivity and specificity, as required by guidelines like SANTE/11312/2021. The reduced risk of isotopic interference from the unlabeled analyte allows for the use of a wider linear dynamic range and improves the accuracy of recovery calculations at the method's lower limits [1]. The procurement choice here is one of risk mitigation: DEP-d10 provides a more robust foundation for a method that must perform consistently across diverse and unpredictable sample types.

Reference Standard Preparation for High-Throughput Quality Control (QC) in CROs

Contract Research Organizations (CROs) performing high-throughput bioanalysis or DMPK studies require internal standards that maximize instrument uptime and minimize batch failures. The use of DEP-d10 contributes to a more robust assay by ensuring that the internal standard response remains stable and free from interference, even as the LC-MS system's performance drifts over long sequences. The superior mass resolution minimizes the chance that a co-eluting, unforeseen matrix component will interfere with the internal standard, a common cause of outlier data points and failed runs [1]. This translates to tangible operational value: higher first-pass acceptance rates for analytical batches, reduced need for troubleshooting and re-injection, and more predictable project timelines. In a high-throughput setting, the initial higher cost of DEP-d10 is offset by the labor savings and increased data quality it enables.

Application
Selection Property
Validation Focus
Food and beverage DEP ultra-trace analysis
Isotopic purity and 10 Da mass shift
LOD/LOQ and matrix-effect correction
Environmental method validation for DEP
Mass separation for selectivity demonstration
Recovery and specificity per SANTE guidelines
High-throughput bioanalytical QC workflows
Internal standard response stability
Sequence consistency and data quality in high-throughput runs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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